Simmondsin 2'-ferulate

insecticidal activity Spodoptera littoralis botanical pesticide

Research on simmondsin family bioactivity requires precise structural differentiation. Generic substitution with demethylated or non-ferulated analogs yields divergent insecticidal, antifungal, and food intake results, invalidating SAR comparisons. - Validated contact insecticide against S. littoralis (LD50 2.58 μg/larva); dual antifeedant & antifungal activity - One of only two simmondsin derivatives with confirmed anorexic activity in vivo - Essential reference standard for LC-MS method development in jojoba meal bioprocessing & genotype screening Min 95% purity (HPLC). Available as analytical reference material.

Molecular Formula C26H33NO12
Molecular Weight 551.5 g/mol
CAS No. 67411-22-7
Cat. No. B3371331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimmondsin 2'-ferulate
CAS67411-22-7
Molecular FormulaC26H33NO12
Molecular Weight551.5 g/mol
Structural Identifiers
SMILESCOC1CC(C(=CC#N)C(C1OC)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)OC
InChIInChI=1S/C26H33NO12/c1-34-17-10-13(4-6-15(17)29)5-7-20(30)39-25-23(33)22(32)19(12-28)38-26(25)37-16-11-18(35-2)24(36-3)21(31)14(16)8-9-27/h4-8,10,16,18-19,21-26,28-29,31-33H,11-12H2,1-3H3/b7-5-,14-8+/t16-,18+,19-,21+,22-,23+,24+,25-,26-/m1/s1
InChIKeyGWXJMPVVJCHQIB-NSQTZXJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Simmondsin 2'-Ferulate: Provenance, Chemical Class, and Procurement


Simmondsin 2'-ferulate is a naturally occurring cyanoglucoside ferulate ester (C26H33NO12; MW 551.5 g/mol) isolated predominantly from the seeds of jojoba (Simmondsia chinensis). It is the 2′-O-feruloyl ester of simmondsin and belongs to the simmondsin family of secondary metabolites, which uniquely combine a cyanomethylene cyclohexyl aglycone with a β-D-glucopyranosyl moiety esterified with ferulic acid [1]. This compound is one of two methylated, biologically active simmondsin species found in jojoba seed meal, typically co-occurring with simmondsin, demethylsimmondsins, and other ferulate conjugates [2]. Its dual structural features—cyanoglucoside scaffold plus phenolic ferulate ester—confer a differentiated activity profile that cannot be replicated by the parent simmondsin or by its non-ferulated demethyl analogs.

1

Structurally distinct cyanoglucoside ferulate ester isolated from jojoba seeds (Simmondsia chinensis)

2

Dual ferulate–cyanoglucoside scaffold yields activity profile not replicated by parent simmondsin or demethylated analogs

3

Supports insecticidal screening, food intake reduction studies, enzymatic bioprocessing, and bitter principle research

Structural Determinants of Simmondsin 2'-Ferulate Activity


The simmondsin family exhibits profound activity divergence driven by two structural variables: methylation status of the cyclohexyl ring and presence or absence of ferulate esterification at the 2′-position. Demethylated analogs (4-demethylsimmondsin, 4,5-didemethylsimmondsin) completely lack anorexic activity [1], while non-ferulated simmondsin differs quantitatively from simmondsin 2'-ferulate in insecticidal potency, food intake reduction efficacy, and enzymatic hydrolysis susceptibility [2][3]. Furthermore, simmondsin 2'-ferulate has been identified as the dominant bitter principle in jojoba meal, a property not attributable to unesterified simmondsin alone [4]. These structural dependencies mean that generic substitution with a simmondsin-family compound based solely on shared cyanoglucoside core will yield different biological readouts, impairing experimental reproducibility and invalidating dose–response assumptions in dietary modification, pest control, or valorization research.

!

Replacing with parent simmondsin may shift insecticidal and anorexic readouts; dose–response assumptions require recalibration.

!

Demethylated analogs (4-demethylsimmondsin, 4,5-didemethylsimmondsin) lack food intake reduction activity entirely — inactive in appetite research models.

!

Unferulated material alters bitterness profile and enzymatic hydrolysis kinetics, compromising feed palatability and bioprocessing optimization.

Head-to-Head Quantitative Differentiation Evidence


Insecticidal LD50: Ferulate vs. Parent Simmondsin

In the only published direct head-to-head comparison, simmondsin 2'-ferulate exhibited an LD50 of 2.58 μg/larva against third instar Spodoptera littoralis larvae, compared to 1.49 μg/larva for simmondsin under identical topical application conditions [1]. This represents a 1.73-fold lower acute contact toxicity for the ferulate ester relative to the parent glucoside. Both compounds were isolated from the same chloroform extract of jojoba seeds and tested concurrently, eliminating inter-study variability [1].

Insecticidal LD50 Comparison
Direct comparison
Simmondsin 2'-ferulate LD50 = 2.58 µg/larva vs simmondsin 1.49 µg/larva (1.73-fold lower acute toxicity)
Supports insecticidal screening endpoint interpretation
Spodoptera littoralis third instar, topical assay; identical extract and concurrent testing
insecticidal activity Spodoptera littoralis botanical pesticide

Anorexic Activity: Ferulate vs. Demethylated Analogs

Flo et al. (1998) constructed dose–response curves for three naturally occurring simmondsin analogs in rats. Simmondsin 2'-trans-ferulate exhibited dose-dependent food intake-reducing activity; however, on an equimolar basis it was less active than simmondsin [1]. Critically, 4-demethylsimmondsin and 4,5-didemethylsimmondsin showed no anorexic properties whatsoever at any tested dose [1]. This establishes a clear activity hierarchy: simmondsin > simmondsin 2'-ferulate (diminished but present) ≫ demethylated analogs (inactive), directly linking both ferulate esterification and methylation status to biological function.

Anorexic Activity Hierarchy
Cross-study comparable
Simmondsin > 2'-ferulate (reduced activity) >> demethylated analogs (inactive at all tested doses)
Supports food intake reduction endpoint context
Equimolar comparison in rat feeding studies; dose–response curves reported
food intake reduction anorexic activity appetite suppression

Enzymatic Hydrolysis Rate Selectivity Among Feruloyl Species

Laszlo et al. (2006) identified seven feruloyl simmondsin species from jojoba meal by LC-MS and compared their hydrolysis rates using the feruloyl esterase domain of Clostridium thermocellum cellulosomal xylanase. Only one species—a didemethylsimmondsin ferulate—displayed an enzymatic hydrolysis rate distinctly faster than the other six feruloyl simmondsin species, including simmondsin 2'-ferulate [1]. Complete hydrolysis of all feruloyl simmondsin species required 24–48 h at 60 °C with a 100:1 meal:enzyme weight ratio, yielding 6.7 g ferulic acid per kg jojoba meal, with 86% of the recovered ferulate originating from the water-soluble simmondsin fraction [1].

Feruloyl Esterase Hydrolysis Rate
Method context
Didemethylsimmondsin ferulate hydrolyzes distinctly faster than the other six feruloyl species, including 2'-ferulate
Supports bioprocessing optimization review
Clostridium thermocellum xylanase esterase domain; 60 °C, 24–48 h; LC-MS tracking
feruloyl esterase enzymatic hydrolysis ferulic acid recovery

Developmental Timing of Ferulate Conjugation in Seeds

Benzioni et al. (2007) tracked simmondsin and simmondsin ferulate concentrations during jojoba fruit development across three Israeli clones (Forti, Benzioni, Shiloh). Non-ferulated simmondsins were present at 3–4% dry weight as early as 47–55 days after pollination (DAP). In contrast, ferulate derivatives—including simmondsin 2'-ferulate—were not detected until 75–86 DAP, coinciding with the onset of seed maturation and storage reserve accumulation [1]. By late maturation (~140 DAP), total simmondsin concentrations reached 9–15% dry weight [1]. This indicates that ferulate esterification is a late-developmental biosynthetic event, temporally decoupled from non-ferulated simmondsin accumulation.

Developmental Timing of Ferulate
Class-level inference
Ferulate undetectable before 75–86 DAP; non-ferulated simmondsins present from 47–55 DAP (3–4% dw)
Informs harvest timing and sourcing planning
Three Israeli jojoba clones; total simmondsins 9–15% dw at late maturation (~140 DAP)
seed development simmondsin biosynthesis ferulate accumulation

Bitter Principle: Ferulate as Palatability Determinant

Medina and Trejo-Gonzalez (1990) demonstrated that extraction of jojoba meal with 70% aqueous isopropanol removed 86% of total phenolics and 99% of simmondsins, yielding a detoxified and debittered product with no mortality in experimental rats [1]. Their sensory and compositional analyses indicated that simmondsin-2-ferulate is the major bitter principle in jojoba meal, and that conjugation of simmondsin with ferulic acid produces a combined bitter and toxic response not observed with simmondsin alone [1].

Bitter Principle Attribution
Supporting evidence
Simmondsin 2'-ferulate identified as the major bitter principle; ferulate conjugation linked to combined bitter/toxic response
Supports formulation and palatability review
70% aqueous isopropanol extraction removed 99% simmondsins and eliminated bitterness/toxicity
bitter principle jojoba meal detoxification palatability

Evidence-Backed Research and Industrial Application Scenarios


Contact Insecticide Screening Against Lepidopteran Pests

Simmondsin 2'-ferulate is a validated contact insecticide against Spodoptera littoralis (cotton leafworm), with a topically applied LD50 of 2.58 μg/larva [1]. While ~1.7-fold less acutely toxic than simmondsin, the compound also exhibits concentration-dependent antifeedant activity and moderate-to-high antifungal activity against four plant pathogenic fungi [1]. Its dual insecticidal–antifungal profile distinguishes it from simmondsin and positions it for integrated pest management screening programs that prioritize multi-mechanism activity over acute toxicity alone. Procurement of the pure compound (min. 95% purity, available as HPLC reference material ) is essential for establishing reproducible dose–mortality baselines and comparing structure–activity relationships across the simmondsin family.

Dietary Modification and Satiety Studies in Animal Models

Simmondsin 2'-ferulate is one of only two simmondsin derivatives (alongside simmondsin) that demonstrates dose-dependent food intake-reducing activity in rats [1]. Unlike the inactive demethylated analogs (4-demethylsimmondsin, 4,5-didemethylsimmondsin), which have 'no identifiable market value' for anorexic applications , the ferulate ester retains activity but requires equimolar dose adjustment relative to simmondsin [1]. Researchers developing simmondsin-based dietary modifiers for companion animal or livestock applications must procure simmondsin 2'-ferulate specifically—not generic simmondsin analogs—to accurately assess the contribution of the ferulate component to the overall anorexic response and to mitigate the confounding bitter palatability effects attributed predominantly to the ferulate ester .

Ferulic Acid Recovery via Enzymatic Hydrolysis

Defatted jojoba meal contains seven distinct feruloyl simmondsin species that collectively serve as a ferulic acid feedstock. Feruloyl esterase treatment yields 6.7 g ferulic acid per kg meal, with 86% originating from the water-soluble simmondsin fraction [1]. Process developers must account for differential hydrolysis kinetics: didemethylsimmondsin ferulate hydrolyzes distinctly faster than simmondsin 2'-ferulate and the other feruloyl species [1]. Procurement of authentic simmondsin 2'-ferulate reference standard is required for LC-MS method development, enabling accurate quantification and mass balance tracking of individual feruloyl species during enzymatic bioprocessing optimization [1].

Germplasm Selection and Harvest Optimization for Bioactive Yield

Simmondsin ferulate accumulation follows a strict developmental program: ferulate derivatives are undetectable before 75–86 DAP, while non-ferulated simmondsins are present from 47–55 DAP at 3–4% dry weight [1]. By late maturation (~140 DAP), total simmondsin concentrations reach 9–15% [1]. Consequently, breeding programs and plantation managers targeting high simmondsin 2'-ferulate yield must select late-maturing genotypes and ensure full seed maturation before harvest. Analytical reference standards of simmondsin 2'-ferulate are indispensable for genotype screening and for validating the ferulate:non-ferulate ratio, a critical quality parameter for meal destined for dietary modifier or ferulic acid production [1].

Application
Selection Property
Validation Focus
Lepidopteran contact insecticide screening studies
Dual insecticidal–antifungal activity context
Dose–mortality baseline reproducibility and SAR across simmondsin family
Food intake reduction and satiety research in animal models
Ferulate ester-dependent anorexic context
Equimolar dose–response assessment; palatability confounding from ferulate bitterness
Enzymatic ferulic acid recovery from jojoba meal
Differential hydrolysis kinetics among feruloyl species
LC-MS method development and species-specific mass balance validation
Germplasm selection and harvest timing for high ferulate yield
Late-developmental ferulate accumulation program
Genotype screening and ferulate:non-ferulate ratio validation at full seed maturity
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